molecular formula C35H52O4 B191548 Hyperforin CAS No. 11079-53-1

Hyperforin

Cat. No.: B191548
CAS No.: 11079-53-1
M. Wt: 536.8 g/mol
InChI Key: KGSZHKRKHXOAMG-HQKKAZOISA-N
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Description

John’s wort . It is recognized for its significant antidepressant and anxiolytic properties, making it a key active constituent in St. John’s wort extracts .

Mechanism of Action

Target of Action

Hyperforin, a phytochemical generated by the plants of the Hypericum family, is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John’s wort . It primarily targets the transient receptor potential ion channel TRPC6 and the pregnane X receptor (PXR) .

Mode of Action

This compound acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate . It exerts these effects by activating the TRPC6 . Activation of TRPC6 induces the entry of sodium and calcium into the cell, which causes inhibition of monoamine reuptake . This compound is also thought to be responsible for the induction of the cytochrome P450 enzymes CYP3A4 and CYP2C9 by binding to and activating the PXR .

Biochemical Pathways

It is known that this compound influences the homeostasis of cations such as ca2+, na+, zn2+, and h+ .

Pharmacokinetics

It is known that this compound is metabolized hepatically and involves cytochrome p450 enzymes cyp3a and cyp2b .

Result of Action

This compound has a variety of pharmacological activities. It displays antibacterial, pro-apoptotic, antiproliferative, and anti-inflammatory activities . In addition, in vitro and in vivo data showed that this compound is a promising molecule with potential applications in neurology and psychiatry .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its extraction technique has been modernized using lipophilic liquid CO2 extraction to afford a 3:1 crude to phytochemical extraction, which is then further purified away from adthis compound . This CO2 extraction is rather tricky because typical ‘supercritical’ conditions extract less material, whereas anything over 40 °C (100 °F) will degrade this compound .

Biochemical Analysis

Biochemical Properties

Hyperforin is a potent reuptake inhibitor of serotonin, dopamine, noradrenaline, GABA, and l-glutamate . It interacts with these neurotransmitters in the synaptic cleft, affecting their availability and thereby influencing mood and emotion . This compound also interacts with enzymes such as cytochrome P450, influencing their activity .

Cellular Effects

This compound has been shown to have various effects on cells. It influences cell function by affecting neurotransmitter reuptake, thereby altering cell signaling pathways . It also stimulates the BDNF/TrkB neurotrophic signaling pathway and adult hippocampal neurogenesis . Furthermore, this compound has been found to influence the homeostasis of cations such as Ca2+, Na+, Zn2+, and H+ .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a reuptake inhibitor of monoamines by activating the transient receptor potential ion channel TRPC6 . Activation of TRPC6 induces the entry of sodium and calcium into the cell, causing inhibition of monoamine reuptake . This compound is also thought to be responsible for the induction of the cytochrome P450 enzymes CYP3A4 and CYP2C9 by binding to and activating the pregnane X receptor (PXR) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound has been shown to have long-lasting antidepressant-like effects in both naïve and chronic corticosterone-treated mice

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Lower oral this compound doses (below 10 mg/kg) have revealed not only its anxiolytic-like activity but also its cognitive function modifying activities in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is believed to be responsible for the induction of the cytochrome P450 enzymes CYP3A4 and CYP2C9, indicating its involvement in drug metabolism

Transport and Distribution

It is known that this compound can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Subcellular Localization

It has been suggested that this compound may interfere with the subcellular redistribution of 5-lipoxygenase in ionomycin-stimulated neutrophils

Chemical Reactions Analysis

Types of Reactions: Hyperforin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound derivatives with altered pharmacological properties .

Scientific Research Applications

Hyperforin has a wide range of scientific research applications:

Properties

IUPAC Name

(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSZHKRKHXOAMG-HQKKAZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891409
Record name Hyperforin
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Molecular Weight

536.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

2.6X10-17 mm Hg at 25 °C
Record name HYPERFORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Hyperforin is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John's wort. It acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate, with IC50 values of 0.05-0.10 mcg/ml for all compounds, with the exception of glutamate, which is in the 0.5 mcg/ml range. It appears to exert these effects by activating the transient receptor potential ion channel TRPC6. Activation of TRPC6 induces the entry of sodium and calcium into the cell which causes inhibition of monoamine reuptake., Extracts of the medicinal plant St. John's wort (Hypericum perforatum) are widely used for the treatment of affective disorders. Hyperforin, a constituent of St. John's wort, is known to modulate the release and re-uptake of various neurotransmitters, an action that likely underlies its antidepressive activity. /It is now reported/ that hyperforin also has N-methyl-D-aspartate (NMDA)-antagonistic effects. Hyperforin (10 uM) was found to inhibit the NMDA-induced calcium influx into cortical neurons. In rat hippocampal slices, hyperforin inhibited the NMDA-receptor-mediated release of choline from phospholipids. Hyperforin also antagonized the increase of water content in freshly isolated hippocampal slices, and it counteracted, at 3 and 10 uM, the increase of water content induced by NMDA. Hyperforin was inactive, however, in two in vivo models of brain edema formation, middle cerebral artery occlusion and water intoxication in mice. In conclusion, hyperforin has NMDA-receptor-antagonistic and potential neuroprotective effects in vitro. This effect may contribute to the therapeutic effectiveness of St. John's wort extracts in some situations, for example, for relapse prevention in alcoholism., Hyperforin, a bicyclic polyprenylated acylphloroglucinol derivative, is the main active principle of St. John's wort extract responsible for its antidepressive profile. Hyperforin inhibits the neuronal serotonin and norepinephrine uptake comparable to synthetic antidepressants. In contrast to synthetic antidepressants directly blocking neuronal amine uptake, hyperforin increases synaptic serotonin and norepinephrine concentrations by an indirect and yet unknown mechanism. ...Attempts to identify the molecular target of hyperforin resulted in the identification of TRPC6. Hyperforin induced sodium and calcium entry as well as currents in TRPC6-expressing cells. Sodium currents and the subsequent breakdown of the membrane sodium gradients may be the rationale for the inhibition of neuronal amine uptake. The hyperforin-induced cation entry was highly specific and related to TRPC6 and was suppressed in cells expressing a dominant negative mutant of TRPC6, whereas phylogenetically related channels, i.e., TRPC3 remained unaffected. Furthermore, hyperforin induces neuronal axonal sprouting like nerve growth factor in a TRPC6-dependent manner. These findings support the role of TRPC channels in neurite extension and identify hyperforin as the first selective pharmacological tool to study TRPC6 function. Hyperforin integrates inhibition of neurotransmitter uptake and neurotrophic property by specific activation of TRPC6 and represents an interesting lead-structure for a new class of antidepressants., The phloroglucinol derivative hyperforin has been recently shown to be a major antidepressant component in the extract of Hypericum perforatum. Experimental studies clearly demonstrated its activity in different behavioral models of depression. Moreover clinical studies linked the therapeutic efficacy of Hypericum extracts to their hyperforin content, in a dose-dependent manner. The molecular mechanism of action of hyperforin is still under investigation. Hyperforin has been shown to inhibit, like conventional antidepressants, the neuronal uptake of serotonin, norepinephrine and dopamine. However, hyperforin inhibits also the uptake of gamma-aminobutyric acid (GABA) and L-glutamate. The uptake inhibition by hyperforin does not involve specific binding sites at the transporter molecules; its mechanism of action seems to be related to sodium conductive pathways, leading to an elevation in intracellular Na(+) concentration. Other additional mechanisms of action of hyperforin, involving ionic conductances as well synaptosomal and vesicular function, have been suggested. In addition to its antidepressant activity, hyperforin has many other pharmacological effects in vivo (anxiolytic-like, cognition-enhancing effects) and in vitro (antioxidant, anticyclooxygenase-1, and anticarcinogenic effects). These effects could be of clinical importance. On the other hand, the role of hyperforin in the pharmacological interactions occurring during Hypericum extract therapy must be fully investigated. Hyperforin seems to be responsible for the induction of liver cytochrome oxidase enzymes and intestinal P-glycoprotein. Several pharmacokinetic studies performed in rats and humans demonstrated oral bioavailability of hyperforin from Hypericum extract. Only recently a new chromatographic method for detection of hyperforin in the brain tissue has been developed and validated. Taking into account the chemical instability of hyperforin, current efforts are directed to the synthesis of new neuroactive derivatives., Hyperforin represents a major antidepressive constituent of St. John's wort (SJW) extract. It not only inhibits the neuronal uptake of serotonin, norepinephrine and dopamine like many other antidepressants, but also inhibits GABA and L-glutamate uptake. This broad-spectrum effect is obtained by an elevation of the intracellular Na+ concentration, probably due to activation of sodium conductive pathways not yet finally identified but most likely ionic channels. This makes hyperforin the first member of a new class of compounds with a preclinical antidepressant profile due to a completely novel mechanism of action.
Record name Hyperforin
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CAS No.

11079-53-1
Record name Hyperforin
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Record name Bicyclo[3.3.1]non-3-ene-2,9-dione, 4-hydroxy-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-, (1R,5S,6R,7S)
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Record name HYPERFORIN
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Melting Point

70-80, 79-80 °C
Record name Hyperforin
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Record name HYPERFORIN
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Synthesis routes and methods

Procedure details

2 g of hyperforin (M. W. =536,01) are dissolved in 20 ml of THF under magnetic stirring; the solution is added with LiAlH4 in strong excess (1 g, 0.026 mol, M. W.=38). The progress of the reaction is monitored by TLC (eluent petroleum ether/EtOAc 9:1). After ten minutes the reaction is completed.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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